molecular formula C10H13Cl B8029616 m-Tert-butyl chlorobenzene CAS No. 3972-55-2

m-Tert-butyl chlorobenzene

Cat. No. B8029616
CAS RN: 3972-55-2
M. Wt: 168.66 g/mol
InChI Key: KYXNATZCTBFSTH-UHFFFAOYSA-N
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Description

M-Tert-butyl chlorobenzene is a useful research compound. Its molecular formula is C10H13Cl and its molecular weight is 168.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality m-Tert-butyl chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-Tert-butyl chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochemical Aromatic Chlorination : A comparison of electrophilic and anodic chlorination of 1,4-dimethoxy-2-tert-butylbenzene showed different mechanistic pathways, highlighting the distinct outcomes of electrochemical routes in chlorination reactions (Appelbaum et al., 2001).

  • Kinetics of Hydroperoxide Interaction with Disulphides : This study examined the breakdown of tert-butyl hydroperoxides in chlorobenzene, revealing the catalytic breakdown mechanism and its kinetics (Aslanov et al., 1982).

  • Selective Ortho C-H Activation : Research on the cationic PNP-Ir(I)(cyclooctene) complex showed its reaction with benzene and chlorobenzene, demonstrating selective ortho C-H activation directed by halogen coordination (Ben-Ari et al., 2003).

  • Dibenzo-18-Crown-6 as a Catalyst : This study focused on the degradation of tert-butyl hydroperoxide in chlorobenzene in the presence of dibenzo-18-crown-6 ether, providing insights into the formation and decomposition of intermediate complexes (Kharlampidi et al., 2016).

  • Densities and Viscosities of Binary Liquid Mixtures : This study measured the densities and viscosities of mixtures involving anisole or methyl tert-butyl ether with chlorobenzene, which is essential for understanding the interactions between these molecules (Viswanathan et al., 2000).

  • Hydroperoxide Decomposition Catalysis : Research on the decomposition of tert-butyl hydroperoxide in chlorobenzene in the presence of nontransition metal–crown ether complexes provided insights into the catalytic process and the formation of intermediate complexes (Nurullina et al., 2016).

properties

IUPAC Name

1-tert-butyl-3-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXNATZCTBFSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192804
Record name m-Tert-butyl chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Tert-butyl chlorobenzene

CAS RN

3972-55-2
Record name m-Tert-butyl chlorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Tert-butyl chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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